molecular formula C8H17NO2S B13569960 Ethyl 3-amino-5-(methylthio)pentanoate

Ethyl 3-amino-5-(methylthio)pentanoate

Cat. No.: B13569960
M. Wt: 191.29 g/mol
InChI Key: IUOGKHWXMHRCFV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(methylthio)pentanoate (CAS 2159210-90-7) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol , this ester is characterized by an amino group and a methylthioether side chain. This structure suggests its potential utility as a versatile building block in organic synthesis, particularly for the construction of more complex molecules. Its potential applications may include serving as a precursor in pharmaceutical research for the development of novel active compounds, or as an intermediate in the synthesis of specialty chemicals. The methylthio-pentanoate backbone indicates it could be investigated for the introduction of sulfur-containing motifs into target molecules, a feature valuable in materials science and medicinal chemistry. Researchers should note that this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and it is recommended to store the compound in a cool, dark place under an inert atmosphere .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

ethyl 3-amino-5-methylsulfanylpentanoate

InChI

InChI=1S/C8H17NO2S/c1-3-11-8(10)6-7(9)4-5-12-2/h7H,3-6,9H2,1-2H3

InChI Key

IUOGKHWXMHRCFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CCSC)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Backbone Construction

A key precursor in the synthesis is the preparation of substituted acetoacetonitrile derivatives or related keto-esters. For example, the reaction of acetonitrile with ethyl acetate in the presence of a strong metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) generates acetyl acetonitrile intermediates. These intermediates are crucial for further functionalization steps.

Step Reagents/Conditions Outcome Yield (%) Purity (HPLC %)
Acetonitrile + Ethyl acetate + NaH (1.1-1.4 eq) Metal base reaction Acetyl acetonitrile Not specified Not specified
Acetyl acetonitrile + p-toluenesulfonyl hydrazide + Methanol/Ethanol reflux (2 hrs) Formation of hydrazone intermediate Hydrazone (white crystalline solid) 88-90% ~99%

This hydrazone intermediate is a stable crystalline compound, facilitating purification and further transformation.

Introduction of the Amino Group via Ring-Closing Reactions

Following hydrazone formation, the amino group is introduced by reacting the hydrazone with hydroxylamine hydrochloride in the presence of potassium carbonate under alkaline conditions. The reaction is typically carried out in solvents such as diethoxymethane, ethylene glycol dimethyl ether, tetrahydrofuran, or 2-methyltetrahydrofuran at elevated temperatures (~80-85 °C) for 2 hours. Acidification and basification steps follow to precipitate the amino-substituted product.

Step Reagents/Conditions Outcome Yield (%) Purity (HPLC %)
Hydrazone + Hydroxylamine hydrochloride + K2CO3 + Diethoxymethane (80-85 °C, 2 hrs) Ring-closing reaction 3-amino-5-methylisoxazole (model compound) 78-80% 98.7-98.8%

Although this example is for 3-amino-5-methylisoxazole, the methodology is adaptable for related amino acid derivatives such as this compound by substituting appropriate sulfur-containing groups.

Introduction of the Methylthio Group

The methylthio group (-SCH3) at the 5-position can be introduced via nucleophilic substitution or thiolation reactions on suitable halogenated or activated intermediates, although explicit detailed methods for this exact substitution on the pentanoate backbone are less commonly reported in the literature. However, analogous methods involve:

  • Using methylthiolating agents such as methylthiolate salts or methylthiol reagents.
  • Reductive amination or substitution on keto or halogenated precursors to introduce the methylthio group.

The methylthio group is often introduced before or after amino group installation, depending on the synthetic route and protecting group strategies.

Esterification to Ethyl Ester

The final esterification to form the ethyl ester is typically achieved by reacting the corresponding acid or acid chloride with ethanol under acidic or basic catalysis, or by transesterification methods. This step ensures the compound is obtained as this compound.

Representative Synthetic Route Example (Adapted)

Step Reaction Conditions Yield (%) Notes
1 Acetonitrile + Ethyl acetate + NaH Room temp, inert atmosphere Not specified Formation of acetyl acetonitrile
2 Acetyl acetonitrile + p-toluenesulfonyl hydrazide Reflux in ethanol, 2 hrs 88-90% Hydrazone intermediate
3 Hydrazone + Hydroxylamine hydrochloride + K2CO3 + Solvent (e.g., diethoxymethane) 80-85 °C, 2 hrs 78-80% Ring closure to amino compound
4 Thiolation (e.g., methylthiolate salt) Appropriate solvent, mild conditions Variable Introduction of methylthio group
5 Esterification with ethanol Acid or base catalyst High Formation of ethyl ester

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(methylthio)pentanoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-5-(methylthio)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(methylthio)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. The methylthio group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Ethyl 3-amino-5-(methylthio)pentanoate and Analogs
Compound Name Functional Groups Molecular Formula Key Applications Reference Evidence
This compound Amino (-NH₂), methylthio (-SCH₃) C₈H₁₇NO₂S Potential pharmaceutical intermediate, flavor additive (inferred) N/A (hypothetical)
3-(Methylthio)propanoic acid ethyl ester Methylthio (-SCH₃), ester C₆H₁₂O₂S Dominant aroma compound in pineapple, high OAVs
Ethyl 3-aminocrotonate Amino (-NH₂), α,β-unsaturated ester C₆H₁₁NO₂ GC-MS detected in dye degradation studies
Ethyl 5-(3-thienyl)pentanoate Thiophene ring, ester C₁₁H₁₆O₂S Chemical synthesis intermediate
Ethyl 3-oxo-5-phenylpentanoate Ketone, phenyl substituent C₁₃H₁₆O₃ Precursor for triazolopyrimidinone derivatives

Physicochemical Properties

  • Polarity and Solubility: The amino group in this compound increases polarity compared to non-amino analogs (e.g., 3-(methylthio)propanoic acid ethyl ester), enhancing water solubility but reducing volatility.
  • Stability : Methylthio groups are prone to oxidation, requiring storage under inert conditions (cf. : 2–8°C for bromoindole derivatives) .

Contradictions and Limitations

  • Concentration Variability: 3-(methylthio)propanoic acid esters show significant concentration differences across pineapple cultivars (e.g., Tainong No. 4: 622.49 µg·kg⁻¹ vs. French Polynesia: 1140 µg·kg⁻¹) . This suggests environmental or genetic factors influence ester production.

Q & A

Q. What statistical methods are recommended for analyzing dose-dependent effects in bioactivity studies?

  • Methodological Answer : Non-linear regression (e.g., GraphPad Prism) fits dose-response data to sigmoidal models (Hill equation). Bootstrap resampling estimates confidence intervals for IC₅₀/EC₅₀. For contradictory datasets, meta-analysis (e.g., random-effects models) accounts for inter-study heterogeneity .

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